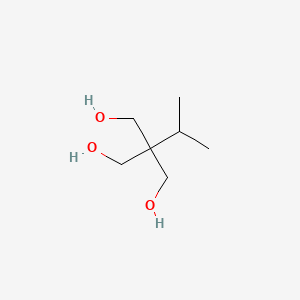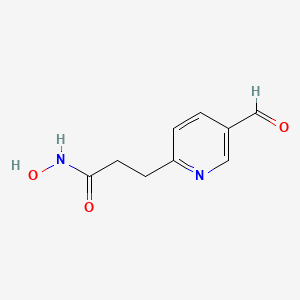
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is a compound that features a pyridine ring substituted with a formyl group at the 5-position and a hydroxypropanamide group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Formylation: The bromopyridine undergoes a formylation reaction to introduce the formyl group at the 5-position.
Amidation: The formylated pyridine is then subjected to amidation with hydroxylamine to form the hydroxypropanamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 3-(5-carboxypyridin-2-yl)-N-hydroxypropanamide.
Reduction: 3-(5-hydroxymethylpyridin-2-yl)-N-hydroxypropanamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism by which 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Ligand Binding: As a ligand, it can form complexes with metal ions, which can then participate in various catalytic or biological processes.
相似化合物的比较
Similar Compounds
3-(5-formylpyridin-2-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of a hydroxy group.
3-(5-formylpyridin-2-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a hydroxy group.
Uniqueness
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and binding affinity compared to its methyl and ethyl analogs.
属性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C9H10N2O3/c12-6-7-1-2-8(10-5-7)3-4-9(13)11-14/h1-2,5-6,14H,3-4H2,(H,11,13) |
InChI 键 |
MPPJKBSVPHRWEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C=O)CCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
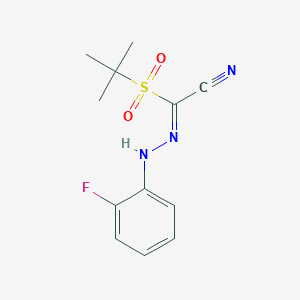
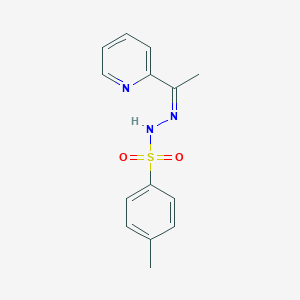
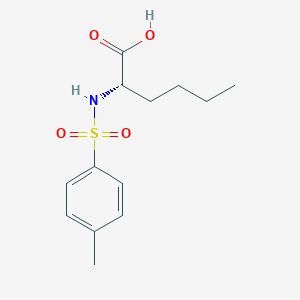
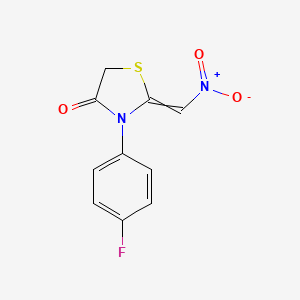
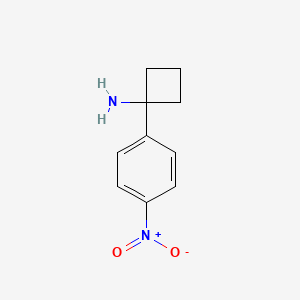
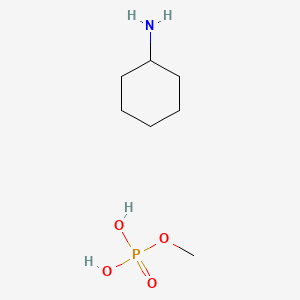
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
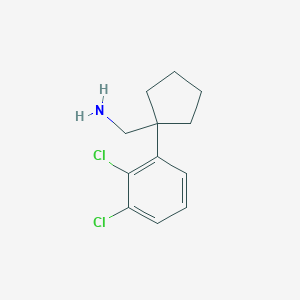
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)

